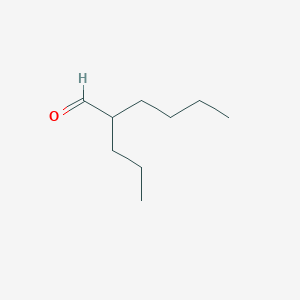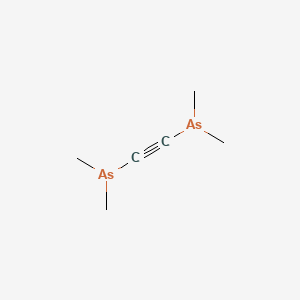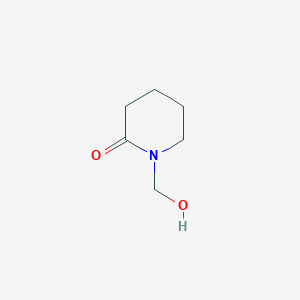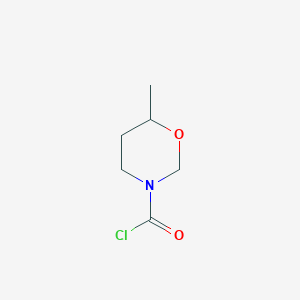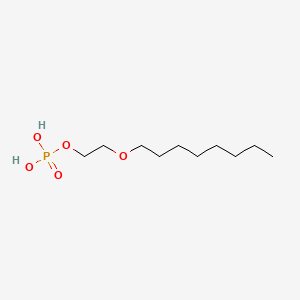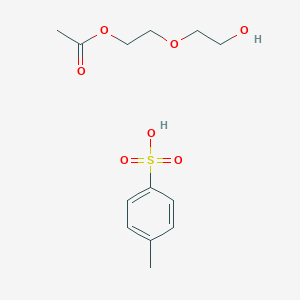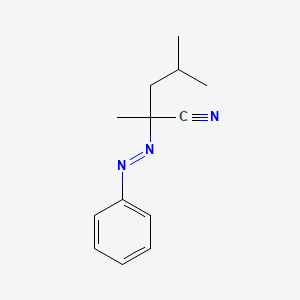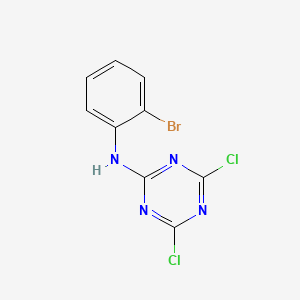
2-(Octyloxy)ethyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyethylene glycol octyl ether dihydrogen phosphate is a compound that combines the properties of polyethylene glycol, octyl ether, and dihydrogen phosphate. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Polyethylene glycol octyl ether dihydrogen phosphate can be synthesized through the reaction of polyethylene glycol with octyl alcohol, followed by phosphorylation. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of polyethylene glycol octyl ether dihydrogen phosphate involves large-scale reactions using reactors designed to handle the specific requirements of the synthesis. The process includes the careful control of temperature, pressure, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Polyethylene glycol octyl ether dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Polyethylene glycol octyl ether dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is employed in the preparation of biological samples and as a component in various assays.
Medicine: It is used in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: It is utilized in the production of cosmetics, detergents, and other consumer products.
Mechanism of Action
The mechanism of action of polyethylene glycol octyl ether dihydrogen phosphate involves its surfactant properties. It can reduce surface tension, allowing it to interact with various molecular targets and pathways. This property makes it effective in solubilizing compounds, enhancing the delivery of active ingredients, and stabilizing emulsions.
Comparison with Similar Compounds
Polyethylene glycol octyl ether dihydrogen phosphate can be compared with other similar compounds such as:
Polyethylene glycol monooctyl ether: Similar in structure but lacks the dihydrogen phosphate group.
Polyethylene glycol dioctyl ether: Contains two octyl groups instead of one.
Polyethylene glycol phosphate: Lacks the octyl ether component.
These comparisons highlight the unique combination of properties in polyethylene glycol octyl ether dihydrogen phosphate, making it particularly useful in applications requiring both surfactant and phosphate functionalities.
Properties
CAS No. |
156232-77-8 |
|---|---|
Molecular Formula |
C10H23O5P |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-octoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C10H23O5P/c1-2-3-4-5-6-7-8-14-9-10-15-16(11,12)13/h2-10H2,1H3,(H2,11,12,13) |
InChI Key |
LAMZJBOHVLFABB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCOP(=O)(O)O |
Related CAS |
31800-88-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


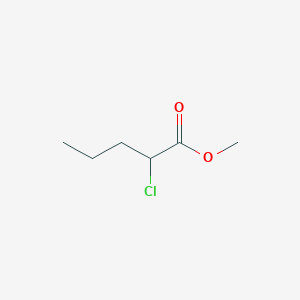
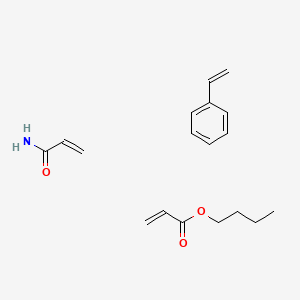
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)

